molecular formula C4H8N6 B1339667 1,4-Diazidobutane CAS No. 24345-72-0

1,4-Diazidobutane

Cat. No.: B1339667
CAS No.: 24345-72-0
M. Wt: 140.15 g/mol
InChI Key: AZWIJYAGFOFYIL-UHFFFAOYSA-N
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Description

1,4-Diazidobutane is an organic compound with the chemical formula C4H8N6. It is a colorless to yellowish liquid known for its explosive properties. This compound is commonly used in the manufacture of civil explosives and blasting supplies due to its high reactivity .

Biochemical Analysis

Biochemical Properties

1,4-Diazidobutane plays a significant role in biochemical reactions, particularly in click chemistry, where it is used to crosslink unsaturated polyesters containing triple bonds . The compound interacts with various enzymes and proteins, facilitating the formation of stable triazole linkages. These interactions are crucial for drug delivery and biomedical applications, as they enable the modification of polyesters to achieve desired properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable linkages with biomolecules can impact cellular activities, potentially leading to changes in cell behavior and function . Due to its explosive nature, handling this compound requires extreme caution to avoid adverse cellular effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, depending on the context of the reaction. The compound’s azide groups facilitate the formation of covalent bonds with target molecules, leading to changes in gene expression and cellular function . These interactions are essential for its application in click chemistry and other biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its reactivity for extended periods, making it suitable for prolonged biochemical experiments . Its explosive nature necessitates careful handling and storage to prevent degradation and ensure safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects, including toxicity and cellular damage . Understanding the threshold effects and toxicological profile of this compound is crucial for its safe application in biochemical research and industrial processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s azide groups enable it to participate in metabolic reactions, influencing metabolic flux and metabolite levels . These interactions are vital for its role in click chemistry and other biochemical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity . Understanding the transport mechanisms of this compound is essential for optimizing its use in drug delivery and other biomedical applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, affecting its activity and function . These localization mechanisms are crucial for its application in biochemical research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazidobutane can be synthesized through the reaction of succinyl chloride with sodium azide. The process involves dissolving succinyl chloride in an organic solvent and gradually adding a solution of sodium azide while maintaining the reaction temperature below room temperature. After the reaction is complete, the product is purified to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure safety due to the compound’s explosive nature. The use of automated systems and stringent safety protocols is essential in industrial settings to minimize the risk of accidents .

Chemical Reactions Analysis

Types of Reactions

1,4-Diazidobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminobutane:

    1,4-Diazepane: A cyclic compound with similar reactivity but different structural properties.

Uniqueness of 1,4-Diazidobutane

This compound is unique due to its high reactivity and ability to participate in click chemistry. Its azide groups make it highly versatile for various synthetic applications, particularly in the formation of triazoles. This distinguishes it from other similar compounds that may not have the same level of reactivity or versatility .

Properties

IUPAC Name

1,4-diazidobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-9-7-3-1-2-4-8-10-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWIJYAGFOFYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545213
Record name 1,4-Diazidobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24345-72-0
Record name 1,4-Diazidobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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